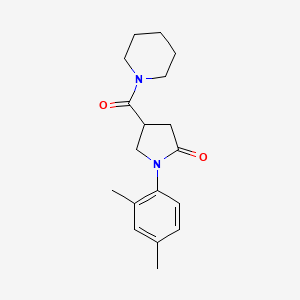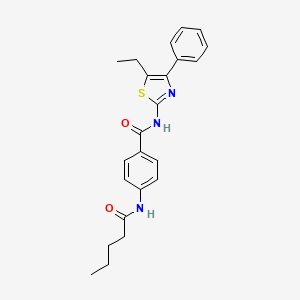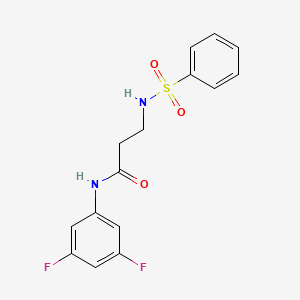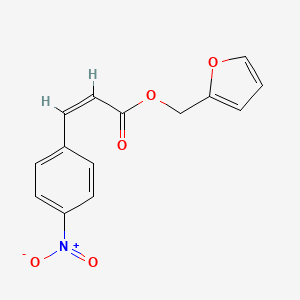
2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide
説明
2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide, also known as BEPQ, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. BEPQ is a member of the quinolinecarbohydrazide family of compounds, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately cell death. 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has also been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various diseases. Additionally, 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a promising candidate for further development as an anticancer agent. However, 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These limitations can be overcome through the use of appropriate solvents and formulation strategies.
将来の方向性
There are several future directions for research on 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide. One area of interest is the development of more potent analogs of 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide that could have improved anticancer activity. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide. Additionally, the antibacterial and antifungal properties of 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide could be further explored for the development of new antimicrobial agents. Finally, the potential applications of 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide in other areas of scientific research, such as neurodegenerative diseases, could also be investigated.
科学的研究の応用
2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has been studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research, where 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has also been studied for its anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases such as arthritis and Alzheimer's disease. Additionally, 2-(3-butoxyphenyl)-N'-(1-ethyl-4-piperidinylidene)-4-quinolinecarbohydrazide has been investigated for its potential as an antibacterial and antifungal agent.
特性
IUPAC Name |
2-(3-butoxyphenyl)-N-[(1-ethylpiperidin-4-ylidene)amino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-3-5-17-33-22-10-8-9-20(18-22)26-19-24(23-11-6-7-12-25(23)28-26)27(32)30-29-21-13-15-31(4-2)16-14-21/h6-12,18-19H,3-5,13-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXSUPOEMUCGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C4CCN(CC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butoxyphenyl)-N'-(1-ethylpiperidin-4-ylidene)quinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)

![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)

![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)



![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)